molecular formula C9H14N4OS B5474013 2-(diethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

2-(diethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B5474013
M. Wt: 226.30 g/mol
InChI Key: SGKFYYCUIGMOHW-UHFFFAOYSA-N
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Description

The compound “2-(diethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one” belongs to a class of compounds known as thiazolo-triazines . Thiazolo-triazines have been found to possess antifolate activity and have been developed as anticancer, antibacterial, antifungal, and antiparasitic agents .


Synthesis Analysis

The synthesis of thiazolo-triazines has been achieved by a multistep reaction . The most common synthetic methods reported for the preparation of this ring system involve annelation of the triazine ring onto a thiazole scaffold via Mannich reaction . An efficient protocol was established to synthesize thiazolo-triazin-6-ones via three-component one-pot condensation reaction of readily available thioglycolic acid or ethyl thioglycolate, aldehydes or ketones and dicyandiamide in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound displayed singlet signals at δ 2.23, 5.04, and 5.33 ppm corresponding to (CH3-Ph) (CH2-N-) and (CH2-N=) protons, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, the compound can react with aromatic aldehydes to afford arylidene derivatives . It can also react with both mono and di-aromatic diazonium salts to furnish 2-aryl-azothiazolo-triazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, a similar compound was obtained from barbituric acid in 84% yield as brown crystals (from dioxane); reaction time 4 h; mp 275–276°C .

Future Directions

The future directions for “2-(diethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one” could involve further exploration of its biological activities and potential applications in medicine. Given its antifolate activity , it could be further developed as an anticancer, antibacterial, antifungal, or antiparasitic agent .

Properties

IUPAC Name

2-(diethylamino)-6,7-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-3-12(4-2)7-10-8(14)13-5-6-15-9(13)11-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKFYYCUIGMOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=O)N2CCSC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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